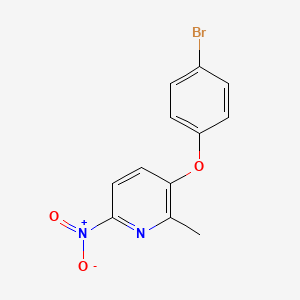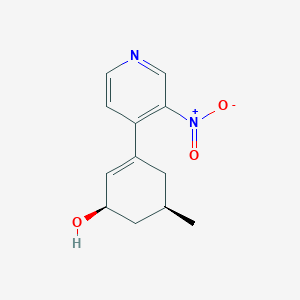
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated imidazole derivatives.
Applications De Recherche Scientifique
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- 1-(1H-Imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)acetic acid
Comparison: this compound is unique due to its specific structure, which includes both an oxime and an imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(1H-Imidazol-2-yl)ethanone lacks the oxime group, which may result in different reactivity and biological activity. Similarly, 2-(1H-Imidazol-1-yl)acetic acid has a carboxylic acid group instead of an oxime, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(E)-N-(2-imidazol-1-ylphenoxy)ethanimine |
InChI |
InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+ |
Clé InChI |
NEROCWKEVNOXKD-XNJYKOPJSA-N |
SMILES isomérique |
C/C=N/OC1=CC=CC=C1N2C=CN=C2 |
SMILES canonique |
CC=NOC1=CC=CC=C1N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


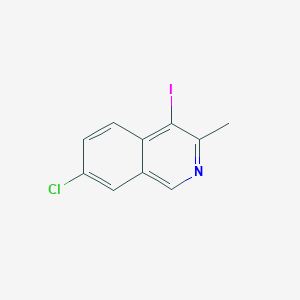
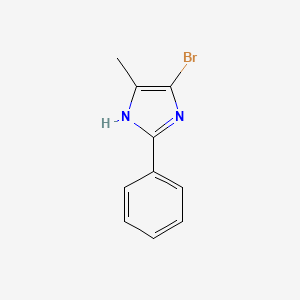
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)


![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
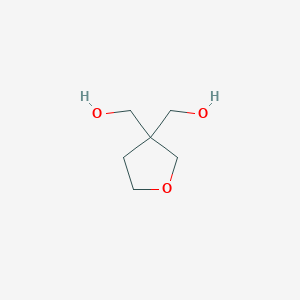
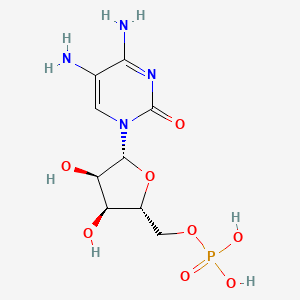
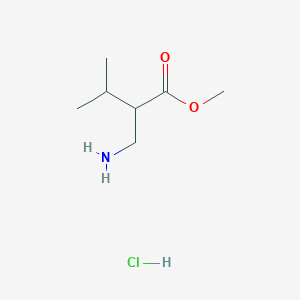
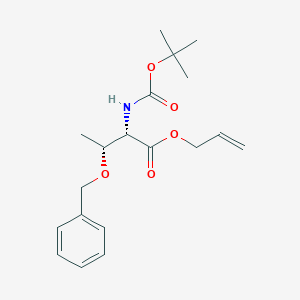
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
